molecular formula C10H11ClO B14304053 4-(2-Chlorophenyl)but-3-en-1-ol CAS No. 113387-99-8

4-(2-Chlorophenyl)but-3-en-1-ol

Cat. No.: B14304053
CAS No.: 113387-99-8
M. Wt: 182.64 g/mol
InChI Key: AJSZLGXJNXBZQX-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11ClO It features a chlorophenyl group attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)but-3-en-1-ol can be achieved through the allylation of o-benzaldehyde with allyl bromide, mediated by a tin/iodine system in water . This method involves the following steps:

    Allylation: o-Benzaldehyde reacts with allyl bromide in the presence of tin and iodine in an aqueous medium.

    Purification: The resulting product is purified through standard organic purification techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-(2-Chlorophenyl)but-3-en-1-one.

    Reduction: Formation of 4-(2-Chlorophenyl)butan-1-ol.

    Substitution: Formation of 4-(2-Substituted phenyl)but-3-en-1-ol.

Scientific Research Applications

4-(2-Chlorophenyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of chlorinated phenyl compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)but-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)but-3-en-1-ol
  • 4-(2-Bromophenyl)but-3-en-1-ol
  • 4-(2-Chlorophenyl)butan-1-ol

Uniqueness

4-(2-Chlorophenyl)but-3-en-1-ol is unique due to the presence of both a chlorophenyl group and a butenol chain. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds.

Properties

CAS No.

113387-99-8

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

4-(2-chlorophenyl)but-3-en-1-ol

InChI

InChI=1S/C10H11ClO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-3,5-7,12H,4,8H2

InChI Key

AJSZLGXJNXBZQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCCO)Cl

Origin of Product

United States

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